methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Methoxylation: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.
Fluorobenzylation: The fluorobenzyl group can be attached via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Methyl 1-(4-fluorobenzyl)-3-carboxy-6-methoxy-1H-indole-2-carboxylate.
Reduction: Methyl 1-(4-fluorobenzyl)-3-hydroxymethyl-6-methoxy-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate: Lacks the methoxy group, which may affect its biological activity.
Methyl 1-(4-chlorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Methyl 1-(4-fluorobenzyl)-3-formyl-6-hydroxy-1H-indole-2-carboxylate: Has a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
Methyl 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorobenzyl group can enhance its lipophilicity and membrane permeability, while the methoxy group can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-24-14-7-8-15-16(11-22)18(19(23)25-2)21(17(15)9-14)10-12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTFMOCSAXVOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.